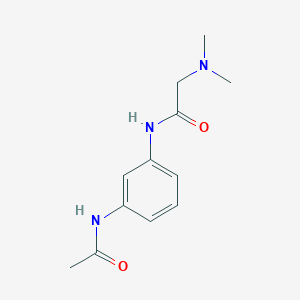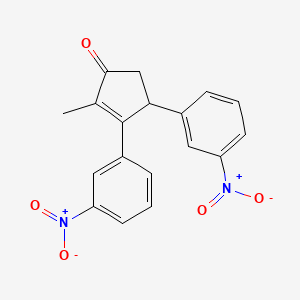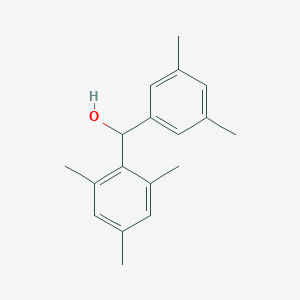![molecular formula C17H22NO2P B12467710 Diethyl [phenyl(phenylamino)methyl]phosphonite](/img/structure/B12467710.png)
Diethyl [phenyl(phenylamino)methyl]phosphonite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [phenyl(phenylamino)methyl]phosphonite is an organophosphorus compound with a unique structure that includes both phenyl and phenylamino groups attached to a phosphonite moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This reaction involves the use of aldehydes, amines, and diethyl phosphite under solvent-free conditions, often catalyzed by eco-friendly and biodegradable catalysts such as humic acid . The reaction is typically carried out at room temperature with stirring, making it a convenient and cost-effective method .
Industrial Production Methods
While specific industrial production methods for Diethyl [phenyl(phenylamino)methyl]phosphonite are not well-documented, the Kabachnik-Fields reaction provides a scalable and environmentally friendly approach that could be adapted for industrial use. The use of green catalysts and solvent-free conditions aligns with sustainable industrial practices.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [phenyl(phenylamino)methyl]phosphonite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonates.
Substitution: It can participate in substitution reactions, where the phenyl or phenylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions and various nucleophiles for substitution reactions. Conditions for these reactions often involve mild temperatures and the presence of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various phosphonates and substituted derivatives of this compound, which can have different functional properties and applications .
Wissenschaftliche Forschungsanwendungen
Diethyl [phenyl(phenylamino)methyl]phosphonite has several scientific research applications:
Wirkmechanismus
The mechanism of action of Diethyl [phenyl(phenylamino)methyl]phosphonite involves its interaction with molecular targets through its phosphonite moiety. This interaction can lead to the formation of protective layers on surfaces, making it effective as a corrosion inhibitor . Additionally, its structural features allow it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl [anilino(phenyl)methyl]phosphonite
- Diethyl [((2-methoxyphenyl)amino)(phenyl)methyl]phosphonate
- Diethyl [((4-methoxyphenyl)amino)(phenyl)methyl]phosphonate
Uniqueness
Diethyl [phenyl(phenylamino)methyl]phosphonite is unique due to its specific combination of phenyl and phenylamino groups attached to the phosphonite moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in chemistry, biology, and industry .
Eigenschaften
Molekularformel |
C17H22NO2P |
|---|---|
Molekulargewicht |
303.34 g/mol |
IUPAC-Name |
N-[diethoxyphosphanyl(phenyl)methyl]aniline |
InChI |
InChI=1S/C17H22NO2P/c1-3-19-21(20-4-2)17(15-11-7-5-8-12-15)18-16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 |
InChI-Schlüssel |
HYMLODPXRHWIEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(C(C1=CC=CC=C1)NC2=CC=CC=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({3-Bromo-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)-2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B12467635.png)
![2-oxo-2-(thiophen-2-yl)ethyl 2-[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]-6-methylquinoline-4-carboxylate](/img/structure/B12467643.png)
![[3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B12467651.png)
![4-[({5-[(3,4-Dichlorophenyl)amino]-5-oxopentanoyl}oxy)acetyl]phenyl furan-2-carboxylate](/img/structure/B12467661.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylidene]-1-(4-methylphenyl)-1H-benzimidazol-5-amine](/img/structure/B12467664.png)
![N-{2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}furan-2-carboxamide](/img/structure/B12467668.png)


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-[(3-acetylphenyl)amino]-5-oxopentanoate](/img/structure/B12467684.png)

![7-chloro-3H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12467694.png)
![{4-[(Phenylsulfanyl)methyl]phenyl}[4-(phenylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12467700.png)
![N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B12467702.png)

